molecular formula C10H9BrN2O B14734029 (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone CAS No. 6631-00-1

(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone

Cat. No.: B14734029
CAS No.: 6631-00-1
M. Wt: 253.09 g/mol
InChI Key: QYLNQDMCYFJUEC-UHFFFAOYSA-N
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Description

(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom and a phenylmethanone group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone typically involves the reaction of a suitable brominated precursor with a pyrazole derivative. One common method is the cyclization of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

    Pathways Involved: The specific pathways involved can vary depending on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a chlorine atom instead of bromine.

    (4-fluoro-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a fluorine atom instead of bromine.

    (4-methyl-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone can influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or applications where the bromine atom plays a crucial role.

Properties

CAS No.

6631-00-1

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(4-bromo-4,5-dihydro-3H-pyrazol-3-yl)-phenylmethanone

InChI

InChI=1S/C10H9BrN2O/c11-8-6-12-13-9(8)10(14)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

QYLNQDMCYFJUEC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N=N1)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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